Tert-butyl 2-cyanobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-cyanobut-2-enoate is an organic compound with the molecular formula C9H15NO2 It is a derivative of butenoic acid, featuring a tert-butyl ester group and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-cyanobut-2-enoate can be synthesized through several methods. One common approach involves the reaction of tert-butyl acrylate with a cyanide source under basic conditions. The reaction typically proceeds via a Michael addition mechanism, where the cyanide anion adds to the β-position of the acrylate, followed by protonation to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-cyanobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of amides or esters.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Ammonia (NH3) or primary amines (RNH2) in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or esters.
Scientific Research Applications
Tert-butyl 2-cyanobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Michael addition reactions.
Biology: The compound can be utilized in the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: This compound is employed in the manufacture of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-butyl 2-cyanobut-2-enoate involves its reactivity towards nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the β-position more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, including Michael additions and nucleophilic substitutions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl cyanoacetate: Similar in structure but with a different reactivity profile.
Tert-butyl acrylate: Lacks the cyano group, leading to different chemical behavior.
Tert-butyl 2-cyano-2-methylhydrazinecarboxylate: Features a hydrazine group, offering unique reactivity.
Uniqueness
Tert-butyl 2-cyanobut-2-enoate is unique due to the presence of both the tert-butyl ester and cyano groups, which confer distinct reactivity patterns. This combination allows for versatile applications in organic synthesis, making it a valuable compound in both academic and industrial research .
Properties
CAS No. |
1114-83-6 |
---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
tert-butyl 2-cyanobut-2-enoate |
InChI |
InChI=1S/C9H13NO2/c1-5-7(6-10)8(11)12-9(2,3)4/h5H,1-4H3 |
InChI Key |
MLCNCLMRXNWYSD-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C#N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.